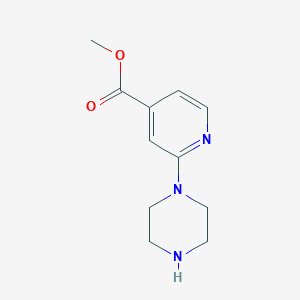

2-Piperazin-1-yl-isonicotinic acid methyl ester

Description

2-Piperazin-1-yl-isonicotinic acid methyl ester is a heterocyclic compound featuring a pyridine core substituted with a piperazine ring at the 2-position and a methyl ester group at the carboxyl position. This structure confers unique physicochemical properties, such as moderate polarity due to the ester group and hydrogen-bonding capability from the piperazine nitrogen atoms.

Properties

IUPAC Name |

methyl 2-piperazin-1-ylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-16-11(15)9-2-3-13-10(8-9)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRQONLTWOJTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl-isonicotinic acid methyl ester typically involves the reaction of isonicotinic acid methyl ester with piperazine. One common method includes the use of a solvent such as ethanol or methanol, and the reaction is often carried out under reflux conditions to ensure complete conversion. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl-isonicotinic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Central Nervous System (CNS) Disorders

The piperazine moiety is frequently utilized in the development of CNS-active compounds due to its ability to enhance pharmacokinetic properties. 2-Piperazin-1-yl-isonicotinic acid methyl ester has been explored for its potential as a scaffold in designing drugs targeting serotonin receptors and other neurotransmitter systems. Studies indicate that derivatives of this compound can modulate receptor activity, which is crucial for treating conditions such as depression and anxiety disorders .

1.2 Anti-inflammatory Activity

Recent research has highlighted the anti-inflammatory properties of isonicotinic acid derivatives, including 2-Piperazin-1-yl-isonicotinic acid methyl ester. In vitro studies have demonstrated that compounds derived from this structure exhibit significant inhibition of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. For instance, a synthesized derivative showed an IC50 value significantly lower than that of standard anti-inflammatory drugs like Ibuprofen, indicating superior efficacy .

Antimicrobial and Antiviral Activities

2.1 Antimicrobial Properties

The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported that derivatives of 2-Piperazin-1-yl-isonicotinic acid methyl ester exhibited excellent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . This positions the compound as a potential lead in the development of new antibiotics.

2.2 Antiviral Activity

In addition to its antibacterial properties, derivatives have also been evaluated for antiviral activity. Research indicates that certain piperazine-containing compounds can inhibit viral replication, making them candidates for further investigation in antiviral drug development .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis routes and structure-activity relationships is crucial for optimizing the efficacy of 2-Piperazin-1-yl-isonicotinic acid methyl ester derivatives.

| Compound | Synthesis Method | Activity | IC50 Value (µg/mL) |

|---|---|---|---|

| Compound A | Reaction with N-methylpiperazine | Anti-inflammatory | 3.7 |

| Compound B | Alkylation with di-t-butyl phosphate | Antibacterial | 6.25 |

| Compound C | Hydrolysis followed by coupling | Antiviral | Not specified |

This table summarizes various synthesized derivatives, their methods of preparation, and their biological activities.

Case Studies

4.1 Case Study: CNS Activity

A study conducted on a derivative of 2-Piperazin-1-yl-isonicotinic acid methyl ester demonstrated significant binding affinity to serotonin receptors, suggesting its potential use in treating mood disorders. The compound was tested in animal models, showing improvements in depressive behaviors .

4.2 Case Study: Anti-inflammatory Efficacy

In a controlled study assessing the anti-inflammatory effects of synthesized isonicotinic acid derivatives, one compound exhibited an IC50 value of 1.42 µg/mL, outperforming traditional NSAIDs like Naproxen . This highlights the therapeutic potential of this class of compounds in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-Piperazin-1-yl-isonicotinic acid methyl ester involves its interaction with specific molecular targets. It can act as a ligand for various receptors, influencing their activity and modulating biological pathways. For example, it may interact with serotonin receptors, leading to changes in neurotransmitter levels and affecting mood and behavior .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of 2-Piperazin-1-yl-isonicotinic acid methyl ester, along with their distinguishing features:

Key Comparisons:

Functional Group Influence: Ester vs. Acid: The methyl ester in the target compound reduces polarity compared to carboxylic acid analogs (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid), enhancing membrane permeability for drug candidates .

Biological Activity: Methyl esters of fatty acids (e.g., hexadecanoic acid methyl ester) are metabolically stable and serve as biodiesel components, whereas the piperazine-pyridine hybrid structure of the target compound may target neurological receptors due to piperazine’s known affinity for serotonin/dopamine transporters .

Synthetic Utility: β-Keto esters (e.g., 3-oxohexanoic acid methyl ester) are pivotal in Claisen condensations, while the pyridine-piperazine scaffold of the target compound is tailored for constructing kinase inhibitors or antimicrobial agents .

Natural vs. Synthetic Derivatives :

- Natural methyl esters (e.g., sandaracopimaric acid methyl ester) often exhibit bioactivity linked to their terpene backbones, whereas synthetic analogs like the target compound are optimized for modular functionalization .

Notes

- The references provided lack direct experimental data on the target compound, necessitating cautious extrapolation from structural analogs.

- Further investigation into its reactivity (e.g., hydrolysis of the ester group) and binding affinity is critical for targeted applications.

Biological Activity

2-Piperazin-1-yl-isonicotinic acid methyl ester (also referred to as PIME) is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of PIME, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

PIME exhibits multiple mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : PIME has been shown to inhibit human stearoyl-CoA desaturase, an enzyme involved in lipid metabolism. This inhibition may have implications for metabolic disorders such as non-alcoholic fatty liver disease and steatosis .

- Antimicrobial Activity : Research indicates that compounds with similar structures demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The piperazine moiety is often linked to enhanced antimicrobial efficacy due to its ability to disrupt bacterial cell membranes .

Efficacy Against Pathogens

PIME's effectiveness has been evaluated against various pathogens, revealing promising results:

Antibacterial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625–62.5 μM | Inhibition of protein synthesis |

| Escherichia coli | 31.108–62.216 μM | Disruption of nucleic acid synthesis |

| Pseudomonas aeruginosa | 62.216–124.432 μM | Inhibition of peptidoglycan production |

The above table summarizes the antibacterial activity of PIME against selected pathogens, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Studies

Case Study 1: Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)

In a clinical trial involving patients with NAFLD, PIME was administered over a period of 12 weeks. Results showed a significant reduction in liver fat content and improved metabolic parameters, suggesting its role as a therapeutic agent in lipid metabolism disorders .

Case Study 2: Antimicrobial Efficacy Against MRSA

A study evaluated the efficacy of PIME against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated potent activity with an MIC lower than that of standard antibiotics like ciprofloxacin, indicating its potential use in treating MRSA infections .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-piperazin-1-yl-isonicotinic acid methyl ester, and how can purity be validated?

- Methodological Answer : Synthesis often involves coupling isonicotinic acid derivatives with piperazine groups via nucleophilic substitution or amidation. For example, similar compounds like 3-(4-methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6) are synthesized using stepwise alkylation and esterification, with purity confirmed via melting point analysis (187–190°C) and HPLC . For 2-piperazin-1-yl-isonicotinic acid methyl ester, NMR (¹H/¹³C) and LC-MS are critical for structural confirmation and purity assessment.

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):

- Document reaction conditions (solvent, temperature, catalyst) in detail.

- Report yields, purification methods (e.g., column chromatography), and spectroscopic data for at least five key intermediates .

- Cross-reference protocols for structurally analogous piperazine derivatives, such as those in , which describe ethylenediamine-mediated coupling reactions .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Store under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the methyl ester group.

- Monitor degradation via periodic GC-MS or TLC, as seen in studies on fatty acid methyl esters (FAMEs) where ester bonds are prone to thermal or oxidative breakdown .

Advanced Research Questions

Q. How can reaction parameters (e.g., solvent, catalyst) be optimized to improve yields of 2-piperazin-1-yl-isonicotinic acid methyl ester?

- Methodological Answer :

- Use design of experiments (DoE) frameworks, such as response surface methodology, to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, transesterification processes for methyl esters achieve optimal %E (ester content) by balancing methanol-to-oil ratios and reaction time .

- Compare with piperazine-functionalized analogs in , where dihydrochloride salts improve solubility and reaction efficiency .

Q. How can contradictory spectral data (e.g., NMR vs. GC-MS) be resolved for this compound?

- Methodological Answer :

- Perform orthogonal analyses: Use 2D NMR (COSY, HSQC) to resolve proton coupling ambiguities.

- Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy.

- Reference GC-MS libraries for methyl ester derivatives, as demonstrated in the identification of 8-methoxy octanoic acid methyl ester (Wiley library match quality >90%) .

Q. What mechanistic insights exist for the reactivity of the piperazine-isonicotinic acid scaffold?

- Methodological Answer :

- Investigate electronic effects via DFT calculations to predict nucleophilic/electrophilic sites.

- Compare with studies on 4-phenylpiperazin-1-yl propyl triazolopyridinone derivatives (), where piperazine ring conformation influences bioactivity .

- Use kinetic modeling, as applied in FAME production (Figure 3), to simulate reaction pathways and intermediate stability .

Q. What strategies mitigate challenges in characterizing low-purity batches of this compound?

- Methodological Answer :

- Employ preparative HPLC for impurity isolation and structural elucidation.

- Reference , which highlights the need for independent purity validation (e.g., elemental analysis, chiral HPLC) when commercial data are unavailable .

Analytical and Regulatory Considerations

Q. Which regulatory standards apply to the use of this compound in pharmaceutical research?

- Methodological Answer :

- Follow ICH Q3A/B guidelines for impurity profiling. For example, lists EP/BP pharmacopeial standards for piperazine-containing impurities (e.g., MM0421.02, MM0421.03), requiring ≤0.15% threshold for unidentified impurities .

- Ensure batch-to-batch consistency using certified reference materials (CRMs) with documented CAS RN and spectral libraries .

Q. How can researchers address discrepancies between theoretical and observed chromatographic retention times?

- Methodological Answer :

- Calibrate instruments using internal standards (e.g., cis-11-eicosenoic acid methyl ester in GC-FID) .

- Adjust mobile phase pH or column temperature to match published methods, such as those for octanoic acid methyl ester separation (, Figure 8A) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.